molecular formula C13H17BrN2O4 B2482872 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate CAS No. 1956366-57-6

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate

Cat. No.: B2482872
CAS No.: 1956366-57-6
M. Wt: 345.193
InChI Key: KHZLBXOZQBWCGO-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is a chemical compound with the molecular formula C13H17BrN2O4 and a molecular weight of 345.19 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety, which is known for its applications in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the reaction of tert-butyl malonate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate include:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-(5-bromopyrimidin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-5-19-11(17)9(12(18)20-13(2,3)4)10-15-6-8(14)7-16-10/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZLBXOZQBWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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